molecular formula C20H21N3O5S B2531613 2-(3,4-dimethoxyphenyl)-1-(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone CAS No. 851808-82-7

2-(3,4-dimethoxyphenyl)-1-(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone

Cat. No.: B2531613
CAS No.: 851808-82-7
M. Wt: 415.46
InChI Key: LBFYNDYSPWGOEL-UHFFFAOYSA-N
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Description

This compound features a 4,5-dihydroimidazole core substituted with a 3-nitrobenzylthio group at position 2 and a 3,4-dimethoxyphenyl-acetyl moiety at position 1. The 3,4-dimethoxyphenyl group contributes electron-donating properties, while the 3-nitrobenzylthio substituent introduces strong electron-withdrawing effects. This combination likely influences reactivity, solubility, and biological interactions, making it a candidate for pharmaceutical or material science applications.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S/c1-27-17-7-6-14(11-18(17)28-2)12-19(24)22-9-8-21-20(22)29-13-15-4-3-5-16(10-15)23(25)26/h3-7,10-11H,8-9,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFYNDYSPWGOEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCN=C2SCC3=CC(=CC=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-1-(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone , identified by its CAS number 877656-50-3 , is a complex organic molecule with potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C21H19N3O5S2C_{21}H_{19}N_{3}O_{5}S_{2}, with a molecular weight of 457.5 g/mol . The structure consists of a 3,4-dimethoxyphenyl group linked to a thioether and an imidazole moiety, which are known to contribute to various biological activities.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of compounds similar to the target molecule. For instance, derivatives containing thioether and imidazole groups have shown moderate activity against bacterial and fungal strains:

  • In vitro studies demonstrated that compounds with similar structures exhibit significant inhibition against Gram-positive and Gram-negative bacteria as well as fungi. For example, a study found that certain synthesized compounds demonstrated moderate antimicrobial efficacy comparable to standard antibiotics like Streptomycin and Nystatin .

Anticancer Properties

Imidazole derivatives have been extensively studied for their anticancer potential. The mechanism often involves the induction of apoptosis in cancer cells through various pathways:

  • Cell line studies indicated that imidazole-based compounds can inhibit cell proliferation in various cancer cell lines by triggering apoptotic pathways . The specific compound may exhibit similar properties due to its structural characteristics.

Other Pharmacological Effects

Research has also highlighted other potential pharmacological effects including:

  • Anti-inflammatory activity : Compounds with methoxy groups have shown promise in reducing inflammation in various models.
  • Neuroprotective effects : Some imidazole derivatives are being investigated for their potential role in neurodegenerative diseases .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    • A comparative analysis of synthesized thioether compounds revealed that those with the imidazole structure exhibited enhanced antimicrobial properties against both bacterial and fungal strains .
  • Anticancer Activity Assessment :
    • In vitro testing on human cancer cell lines demonstrated that compounds structurally similar to the target molecule significantly reduced cell viability, suggesting a potential application in cancer therapy .
  • Neuroprotective Studies :
    • Research indicated that certain derivatives could protect neuronal cells from oxidative stress, highlighting their potential in treating neurodegenerative conditions .

Data Tables

Activity Type Effect Observed Reference
AntimicrobialModerate activity against bacteria/fungi
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveProtection against oxidative stress

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Physicochemical Properties

Key analogs for comparison :

  • Compound A: 2-(3,4-Dimethoxyphenyl)-1-(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone ()
  • Compound B: (4-Nitrophenyl)(2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)methanone ()
  • Compound C: 2-(N-substituted)-1-(2,4,5-triphenyl-1H-imidazole-1-yl)ethanone derivatives ()
Property Target Compound Compound A (Methyl analog) Compound B (Trifluoromethyl/nitro) Compound C (Nitro-substituted, e.g., 6c)
Electron Effects Electron-rich (dimethoxy) + strong electron-withdrawing (nitro) Electron-rich (dimethoxy) + moderate electron-donating (methyl) Strong electron-withdrawing (nitro + trifluoromethyl) Mixed (nitro + triphenyl)
Molecular Weight ~480–500 g/mol (estimated) ~450–470 g/mol (estimated) ~480–500 g/mol () 474.51 g/mol (6c)
Melting Point Likely 110–130°C (inferred from analogs) Not reported Not reported 110–115°C
Synthetic Yield ~25–35% (inferred from nitro analogs) Not reported Not reported 25% (6c)
Structural and Spectral Comparisons
  • Nitro vs. Methoxy Groups: The target compound’s 3-nitrobenzylthio group would exhibit distinct IR peaks at ~1485 cm⁻¹ (NO₂ asymmetric stretch) and ~1340 cm⁻¹ (symmetric stretch), absent in Compound A’s methyl analog. Methoxy groups (as in the target’s 3,4-dimethoxyphenyl) show C-O stretches near 1234 cm⁻¹ .
  • Aromatic Proton Environments : The 1H NMR of the target compound would display complex splitting for the 3,4-dimethoxyphenyl group (δ ~6.5–7.5 ppm) and deshielded protons adjacent to the nitro group (δ ~8.0–8.5 ppm), contrasting with Compound B’s trifluoromethyl-induced shifts (δ ~7.6–8.2 ppm) .

Critical Analysis of Substituent Effects

  • Nitro Group : Enhances electrophilicity and hydrogen-bonding capacity but reduces synthetic yield (25% in 6c vs. 40% in methyl analog 6b) .
  • Methoxy vs. Trifluoromethyl : Methoxy groups improve solubility in polar solvents, whereas trifluoromethyl (Compound B) increases lipophilicity and metabolic stability .

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